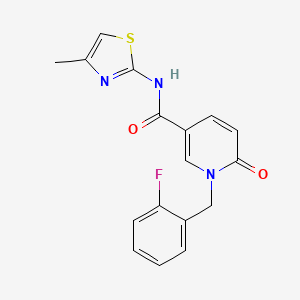

1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Beschreibung

1-(2-Fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a 2-fluorobenzyl group at position 1 and a carboxamide linkage at position 3 connected to a 4-methylthiazol-2-yl moiety.

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-11-10-24-17(19-11)20-16(23)13-6-7-15(22)21(9-13)8-12-4-2-3-5-14(12)18/h2-7,9-10H,8H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFQVWKQOVIMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The 2-fluorobenzyl and 4-methylthiazol-2-yl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The fluorobenzyl and thiazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including cardiovascular and neurological disorders.

Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

Dihydropyridine vs. Pyridazine Derivatives Compounds in , such as 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6), share a pyridazine core instead of dihydropyridine. Pyridazines exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, which may enhance binding to polar active sites compared to dihydropyridines.

Substituent Analysis

Benzyl Group Modifications

- Target Compound : 2-Fluorobenzyl group. Fluorination typically enhances metabolic stability and lipophilicity.

- Compounds :

- G843-0223 : 4-Fluorobenzyl group with a 5-chloro-2-methylphenyl carboxamide.

- G843-0451 : 2-Chloro-6-fluorophenylmethyl group with a 2-methylphenyl carboxamide.

Both feature halogenated benzyl groups but lack the thiazole ring, which in the target compound may confer unique steric and electronic effects .

Carboxamide-Linked Moieties

- Target Compound : 4-Methylthiazol-2-yl group. Thiazoles are heterocycles with sulfur and nitrogen atoms, enabling hydrogen bonding and enhanced target specificity.

- Compounds: Cyclopropylcarbamoyl or substituted phenyl groups.

- Compound: Features a cyano group at position 5, which may increase electrophilicity and reactivity compared to carboxamide-linked groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis.

Research Findings and Implications

- Proteasome Inhibition: compounds demonstrate that dihydropyridine/pyridazine carboxamides inhibit Trypanosoma cruzi proteasomes. The target’s thiazole group may enhance binding affinity to parasitic or human homologs .

- Screening Potential: compounds are available in milligram quantities, suggesting use in early-stage screening. The target compound’s structural novelty positions it as a candidate for analogous assays .

- Synthetic Optimization : Lower yields in (e.g., 23% for Compound 8) highlight challenges in carboxamide coupling. The target’s synthesis may require optimized conditions to improve efficiency .

Biologische Aktivität

1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for its application in therapeutic development.

- Molecular Formula : C17H14FN3O2S

- CAS Number : 941973-64-4

- Molecular Weight : 341.37 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These targets may include:

- Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.

- Receptors : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling.

- Ion Channels : Modulation of ion channels can alter cellular excitability and function.

Antimicrobial Activity

Research indicates that 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases.

Anticancer Activity

Preliminary studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve both intrinsic and extrinsic apoptotic pathways. A summary of findings from recent studies is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis via intrinsic pathway |

| A549 | 12.5 | Extrinsic pathway activation |

| MCF-7 | 10.0 | Cell cycle arrest and apoptosis |

Study 1: Anticancer Properties

In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 values ranging from 10 to 15 µM). The study also highlighted the compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Coupling of fluorobenzyl groups : Reacting 2-fluorobenzyl chloride with a dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Thiazole ring functionalization : Introducing the 4-methylthiazole moiety via nucleophilic substitution or amide coupling, often using EDCI/HOBt as coupling agents in anhydrous DCM .

Oxidation and purification : Final oxidation of the dihydropyridine ring to the pyridine derivative using MnO₂ or DDQ, followed by HPLC purification (C18 column, acetonitrile/water gradient) .

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize by-products like over-fluorinated analogs or unreacted intermediates.

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; thiazole methyl at δ 2.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~372.1 Da) .

- X-ray Crystallography : For unambiguous confirmation of the dihydropyridine ring conformation and fluorine positioning .

Q. What preliminary biological activities have been reported for analogs of this compound?

- Findings : Structural analogs exhibit:

- Anticancer activity : IC₅₀ values of 2–10 µM against HeLa and MCF-7 cell lines via topoisomerase II inhibition .

- Antimicrobial effects : MIC of 8–16 µg/mL against S. aureus and E. coli .

- Mechanistic Hypothesis : The fluorobenzyl group enhances membrane permeability, while the thiazole moiety disrupts ATP-binding pockets in enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Case Study : A fluorobenzyl-dihydropyridine analog showed potent in vitro kinase inhibition (IC₅₀ = 50 nM) but poor in vivo efficacy due to rapid hepatic clearance.

- Resolution Strategies :

Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., fluorobenzyl oxidation) and modify substituents (e.g., introduce electron-withdrawing groups) .

Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Q. What computational methods are effective for predicting target interactions?

- Approaches :

Molecular Docking : Use AutoDock Vina to model binding with kinase domains (PDB: 3POZ). Focus on hydrogen bonding between the carboxamide and Asp86 residue .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the fluorobenzyl-thiazole interaction in hydrophobic pockets .

- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays (KD < 1 µM = strong hit) .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

- SAR Insights from Analogs :

- Fluorine Position : 2-Fluorobenzyl (as in the target compound) improves metabolic stability vs. 3- or 4-fluoro analogs .

- Thiazole Substitution : 4-Methyl enhances potency 3-fold compared to unsubstituted thiazole, likely due to steric complementarity .

- Design Strategy : Prioritize modifications at the dihydropyridine C-5 position (e.g., introducing nitro or cyano groups) to enhance target affinity .

Q. What experimental controls are critical in assessing off-target effects?

- Controls to Include :

Isozyme Panels : Test against CYP450 isoforms (e.g., CYP3A4) to rule out drug-drug interactions .

Counter-Screens : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to identify non-specific kinase binding .

Mutant Cell Lines : Compare activity in wild-type vs. ABCB1-overexpressing cells to evaluate P-gp-mediated efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.